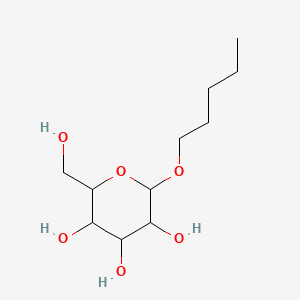
4-Deoxy-alpha-D-glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Deoxy-Alpha-D-Glucose is a deoxy sugar, which means it is a glucose molecule that has had one of its hydroxyl groups replaced by a hydrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxy-Alpha-D-Glucose can be achieved through various methods. One common approach involves the reduction of 4-deoxy-4-nitro-D-glucose using hydrogen in the presence of a palladium catalyst. Another method involves the use of glucose oxidase, which oxidizes D-glucose to D-glucono-δ-lactone and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: 4-Deoxy-Alpha-D-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 4-deoxy-D-gluconic acid or reduced to form 4-deoxy-D-glucitol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include 4-deoxy-D-gluconic acid, 4-deoxy-D-glucitol, and various halogenated derivatives .
科学的研究の応用
4-Deoxy-Alpha-D-Glucose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study glucose metabolism and transport in cells.
作用機序
The mechanism of action of 4-Deoxy-Alpha-D-Glucose involves its uptake by glucose transporters in cells. Once inside the cell, it is phosphorylated by hexokinase to form 4-deoxy-4-phosphate-D-glucose, which cannot be further metabolized. This leads to the inhibition of glycolysis and a decrease in ATP production, ultimately causing cell death in rapidly dividing cells such as cancer cells .
Similar Compounds:
2-Deoxy-D-Glucose: Similar to this compound, but with the hydroxyl group removed from the second carbon.
3-Deoxy-D-Glucose: The hydroxyl group is removed from the third carbon.
6-Deoxy-D-Glucose: The hydroxyl group is removed from the sixth carbon.
Uniqueness: this compound is unique in its specific inhibition of glycolysis at the fourth carbon position, making it particularly effective in targeting certain metabolic pathways that are crucial for the survival of cancer cells .
特性
分子式 |
C6H12O5 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(2S,3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4-,5+,6-/m0/s1 |
InChIキー |
HDEMQQHXNOJATE-AZGQCCRYSA-N |
異性体SMILES |
C1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO |
正規SMILES |
C1C(OC(C(C1O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




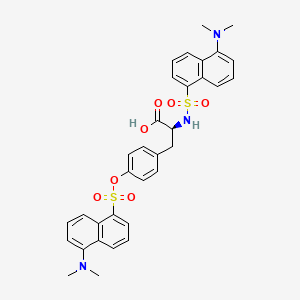
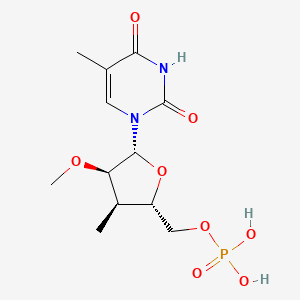

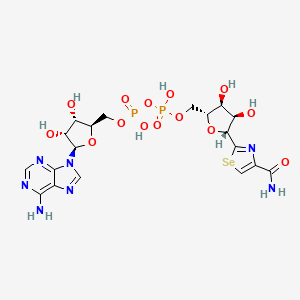
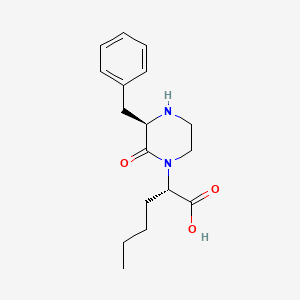
![(2R,3S,4R,5R,6S)-2-[(S)-amino(hydroxy)methyl]-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777689.png)
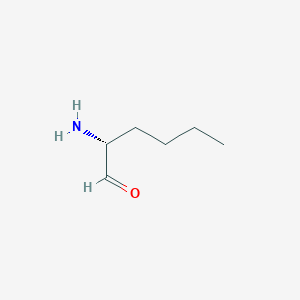
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-1-ium-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10777705.png)
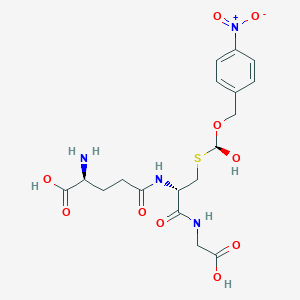

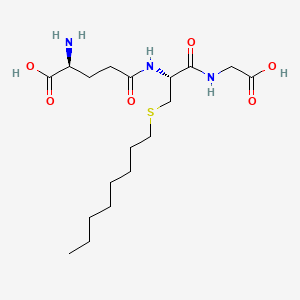
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}pyridin-3-olate](/img/structure/B10777725.png)
